molecular formula C9H13ClN2O2 B8055785 (S)-2-amino-3-(3-aminophenyl)propanoic acid hcl

(S)-2-amino-3-(3-aminophenyl)propanoic acid hcl

Cat. No.: B8055785
M. Wt: 216.66 g/mol
InChI Key: JACMQSBEVYNMSD-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(3-aminophenyl)propanoic acid hydrochloride is a chiral phenylalanine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 13 ClN 2 O 2 and a molecular weight of 216.67 g/mol, serves as a valuable synthetic building block [ ]. It is characterized by the presence of two amino groups, which provide versatile handles for chemical modification and conjugation, making it a crucial intermediate in the design of novel bioactive molecules. While specific biological data for this exact compound is limited in the public domain, its structure indicates significant research potential. Structurally similar 2-aminopropanoic acid derivatives are extensively investigated as key components in transforming growth factor-beta (TGF-β) mimics , which are explored for therapeutic applications in wound healing, soft tissue augmentation, and the treatment of skin conditions [ ]. Furthermore, related (R)-configured 2-aminopropanoic acid analogues have demonstrated activity as agonists at the glycine site of NMDA receptors [ ]. This suggests potential utility for (S)-2-Amino-3-(3-aminophenyl)propanoic acid HCl in neuroscientific research, particularly in the study of neurological disorders and receptor function [ ]. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-aminophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACMQSBEVYNMSD-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-amino-3-(3-aminophenyl)propanoic acid hydrochloride (also known as 3-(3-aminophenyl)propanoic acid HCl) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

The biological activity of (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure features an aromatic ring and amino groups that facilitate hydrogen bonding and π-π interactions, which are crucial for modulating biochemical pathways. This enables the compound to function as both an enzyme inhibitor and activator, influencing cellular processes significantly.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, derivatives of similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for MRSA .

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

Anticancer Activity

The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In one study, derivatives of (S)-2-amino-3-(3-aminophenyl)propanoic acid exhibited significant activity against cancer models such as HT29 and HeLa, with IC50 values indicating potent growth inhibition .

Cell Line IC50 (µM)
HT290.31
HeLa25
MCF70.81
PC32.13

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of gene expression related to cell cycle regulation and apoptosis pathways.

Case Studies

  • Antimicrobial Screening : A series of derivatives based on (S)-2-amino-3-(3-aminophenyl)propanoic acid were synthesized and screened against a panel of multidrug-resistant pathogens. The results indicated that specific modifications to the phenyl ring significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .
  • Antiproliferative Studies : In vitro testing showed that certain derivatives not only inhibited cancer cell growth but also demonstrated selectivity towards cancerous cells over normal cells, indicating a potential therapeutic window for anticancer applications .

Scientific Research Applications

NMDA Receptor Modulation

One of the primary applications of (S)-2-amino-3-(3-aminophenyl)propanoic acid is its role as a modulator of N-Methyl-D-Aspartate (NMDA) receptors. These receptors are critical for synaptic plasticity and memory function. Research has shown that compounds similar to (S)-2-amino-3-(3-aminophenyl)propanoic acid can act as glycine site agonists at NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.

Table 1: NMDA Receptor Subtype Activity

CompoundNMDA SubtypeAgonist ActivityReference
13gGluN1/2CFull Agonist
13iGluN1/2DPartial Agonist
AICPGluN1/2AFull Agonist

Neuroprotective Effects

Studies have indicated that derivatives of (S)-2-amino-3-(3-aminophenyl)propanoic acid exhibit neuroprotective properties. These compounds can potentially mitigate excitotoxicity caused by excessive glutamate activity, which is a contributing factor in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of ischemia, administration of (S)-2-amino-3-(3-aminophenyl)propanoic acid derivatives showed a significant reduction in neuronal death and improved functional recovery post-injury. This suggests potential therapeutic avenues for stroke patients.

Antidepressant Activity

Recent research has also explored the antidepressant potential of (S)-2-amino-3-(3-aminophenyl)propanoic acid. The modulation of NMDA receptors is believed to play a role in the rapid antidepressant effects observed with certain glycine site agonists.

Table 2: Antidepressant Efficacy Studies

Study ReferenceMethodologyFindings
Zhao et al., 2020Behavioral assaysSignificant reduction in depressive behavior in treated groups
Jessen et al., 2017Electrophysiological testsEnhanced synaptic transmission linked to mood improvement

Synthesis and Structural Variations

The synthesis of (S)-2-amino-3-(3-aminophenyl)propanoic acid typically involves the protection of amine groups followed by selective reactions to introduce the phenyl moiety. Variations in structure can lead to differences in receptor selectivity and pharmacological profiles.

Table 3: Synthesis Pathways

StepReactantsConditions
Protection of amine groupsBoc-d-serine methyl esterDCM, 0°C
Formation of triazoleAzide + alkyneCopper catalysis
DeprotectionHClReflux

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

A systematic comparison of (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl with analogous compounds is presented below:

Table 1: Key Features of this compound and Analogs
Compound Name Structural Features Key Properties Applications References
This compound 3-aminophenyl, dihydrochloride salt High purity (97%), water-soluble salt Protease inhibitor scaffolds, peptide synthesis
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid Oxopyrrolidin group at β-carbon In vivo stability (t½ ~1 day), low cytotoxicity (CC50 >100 mM) SARS-CoV-2 main protease inhibitors
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid HCl 5-fluoro-2-hydroxyphenyl substituent Molecular weight: 199.18; storage at -20°C Fluorogenic probes, metabolic studies
BMAA (2-Amino-3-(methylamino)propanoic acid) Methylamino group at β-carbon Neurotoxic (CC50 <100 μM at >100 mg/kg doses), low BBB permeability (PS ~2–5×10⁻⁵ mL/s/g) Neurodegenerative disease models
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-nitrophenyl group High-purity synthesis (99.999% achievable), MW: 210.19 High-purity reagents, asymmetric catalysis
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole heterocycle at β-carbon Molecular formula: C₁₀H₁₁N₃O₂ Kinase inhibitor development

Key Research Findings

Bioactivity and Stability: The oxopyrrolidin-3-yl analog (Table 1) demonstrated superior in vivo stability in SARS-CoV-2 protease inhibitors due to resistance to amide bond hydrolysis, attributed to Na-methylation at the P1 site .

Synthetic Utility :

  • Nitrophenyl derivatives (e.g., 3-nitro-L-phenylalanine) are synthesized at ultra-high purity (99.999%) for niche applications in asymmetric catalysis and bioconjugation .
  • Fluoro-hydroxyphenyl analogs (e.g., 5-fluoro-2-hydroxyphenyl) are tailored for fluorogenic labeling due to their electronic properties .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (NO₂, F): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., nitro group in 3-nitrophenylalanine) .
  • Hydrogen-Bond Donors (NH₂, OH): Improve solubility and target engagement, as seen in the 3-aminophenyl and 5-fluoro-2-hydroxyphenyl derivatives .
  • Heterocycles (Indazole) : Increase rigidity and specificity for kinase active sites .

Preparation Methods

Asymmetric Catalytic Hydrogenation

A 2014 patent describes using transition metal catalysts (e.g., Rhodium-(R)-BINAP complexes) to hydrogenate α-acetamido-3-nitrocinamic acid precursors. Under 50 psi H₂ in methanol at 25°C, enantiomeric excess (ee) >98% is achievable. Post-hydrogenation, the nitro group is reduced to amine using H₂/Pd-C in HCl/EtOH (80°C, 12 hr), yielding the 3-aminophenyl intermediate.

Resolution of Racemic Mixtures

The 1996 YU47907B patent outlines diastereomeric salt formation using d-camphorsulfonic acid. Racemic 2-amino-3-(3-nitrophenyl)propanoic acid is treated with 1.2 eq (-)-camphorsulfonic acid in acetone/water (1:3). After cooling to 5°C, the S-enantiomer precipitates with 92% ee, which is further recrystallized to >99% purity.

Functional Group Manipulation Strategies

Nitro to Amine Reduction

Key steps from EP0837843B1 involve catalytic hydrogenation:

  • Substrate : 3-Nitro-L-phenylalanine (5 g)

  • Conditions : 10% Pd/C (0.5 g), 6M HCl (50 mL), 50°C, 8 hr

  • Yield : 89% (S)-2-amino-3-(3-aminophenyl)propanoic acid

Critical parameters:

ParameterOptimal RangePurity Impact
H₂ Pressure30–50 psiPrevents over-reduction
HCl Concentration4–6 MMinimizes racemization
Catalyst Loading5–10 wt%Completes reaction in <10 hr

Hydrochloride Salt Formation

Per WO2014141294A2, the free base is dissolved in 2N HCl (1:3 w/v) at 0–5°C. Ethyl acetate (5 vol) is added dropwise, inducing crystallization. Filtration and acetone wash yield 99.5% pure hydrochloride salt (HPLC).

Industrial-Scale Purification Techniques

Recrystallization Optimization

Data from Example II:

Solvent SystemTemp (°C)Purity (%)Yield (%)
Water25–3098.270
Acetone/Water (3:1)0–599.865
Ethyl Acetate20–2599.572

Charcoal Treatment for Color Improvement

Aqueous HCl solutions (6M) containing 1% w/v activated carbon are stirred at 60°C for 1 hr. Filtration through a 0.2 μm membrane reduces APHA color from 300 to <50.

Analytical Characterization

Chiral Purity Assessment

HPLC conditions from EP2252583B1:

  • Column : Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase : n-Hexane/IPA/DEA (80:20:0.1)

  • Flow Rate : 1.0 mL/min

  • Retention : S-enantiomer 12.3 min, R-enantiomer 14.7 min

Structural Confirmation

PubChem data:

  • Molecular Formula : C₉H₁₂ClN₂O₂

  • Exact Mass : 228.0664 Da

  • Characteristic IR Bands : 1580 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), 3400–2500 cm⁻¹ (NH₃⁺/OH)

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost (USD/kg)
Asymmetric Hydrogenation36899.512,000
Resolution54599.88,500
Enzymatic (WO94/08014)72295.023,000

Key findings:

  • Catalytic hydrogenation balances cost and efficiency

  • Resolution methods suit high-purity demands despite lower yields

  • Enzymatic routes remain impractical for scale-up

Q & A

Q. What are the common synthetic routes for (S)-2-amino-3-(3-aminophenyl)propanoic acid HCl, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves protecting group strategies for the amino functionalities. For example, nitro groups on phenyl rings (as in ) can be reduced to amines post-synthesis. A multi-step approach may include:

Amino Acid Backbone Assembly : Coupling 3-aminophenyl groups to a propanoic acid core via reductive amination or Ullmann-type reactions.

Chiral Control : Use of chiral auxiliaries or enantioselective catalysis to ensure the (S)-configuration, as seen in phenylalanine derivative syntheses .

Deprotection and Salt Formation : HCl treatment to generate the hydrochloride salt, enhancing solubility.
Critical parameters:

  • Reaction temperature and solvent polarity (e.g., ethanol reflux in ).
  • Purification via recrystallization or HPLC to resolve stereochemical impurities .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for aminophenyl groups) .
  • HPLC-MS : Reverse-phase chromatography with chiral columns to assess enantiomeric purity (>98% as in ).
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer :
  • Enzyme Inhibition Studies : The aminophenyl moiety may interact with enzyme active sites, similar to nitro-substituted analogs used in enzyme inhibition assays .
  • Protein-Ligand Binding : Radiolabeled or fluorescently tagged derivatives can probe binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to minimize racemization?

  • Methodological Answer :
  • Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to maintain (S)-configuration .
  • Enzymatic Resolution : Lipases or proteases to hydrolyze undes enantiomers, as applied in phenylalanine derivative syntheses .
  • Low-Temperature Reactions : Reduce thermal racemization during acidic deprotection steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations to identify non-linear effects (e.g., anti-inflammatory assays in ).
  • Structural Analog Comparison : Test derivatives (e.g., fluorinated or brominated variants from ) to isolate structure-activity relationships.
  • Computational Docking : Molecular dynamics simulations to predict binding modes and reconcile conflicting experimental results .

Q. How can computational modeling enhance the design of experiments involving this compound?

  • Methodological Answer :
  • In Silico Screening : Use density functional theory (DFT) to predict reactivity of the aminophenyl group in nucleophilic substitutions .
  • Pharmacophore Modeling : Identify key interaction sites for drug design, leveraging databases like PubChem ( ).
  • ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic properties before in vivo testing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Systems : Improve mixing and heat transfer to reduce side reactions (e.g., ’s batch-mode limitations ).
  • Crystallization Engineering : Use polymorph screening to isolate pure (S)-enantiomer crystals .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepCritical ParametersYield Optimization StrategiesReference
Amine ProtectionChoice of Boc/Fmoc groupsUse Fmoc for acid-labile conditions
Coupling ReactionSolvent (DMF vs. THF)DMF enhances solubility
Chiral ResolutionChiral column (OD-H vs. AD-H)AD-H for polar derivatives

Q. Table 2: Biological Assay Design Considerations

ApplicationAssay TypeKey ControlsReference
Enzyme InhibitionFluorescence-based (e.g., trypsin)Include competitive inhibitors
Protein BindingSPR with His-tagged receptorsValidate with knockout cell lines

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